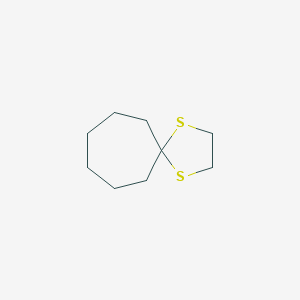

1,4-Dithiaspiro(4.6)undecane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Dithiaspiro(4.6)undecane, commonly known as DTU, is a sulfur-containing heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTU is a spirocyclic molecule that consists of two thiol groups and a disulfide bridge, making it a unique compound with exceptional physicochemical properties.

Wirkmechanismus

The mechanism of action of DTU is complex and depends on the specific application. In bioinorganic chemistry, DTU acts as a chelating agent, forming stable complexes with metal ions. In medicinal chemistry, DTU has been shown to exhibit various biological activities, including antioxidant, anticancer, and neuroprotective effects. The exact mechanism of these activities is still under investigation, but it is believed that DTU interacts with various biomolecules, including proteins and DNA, through covalent or non-covalent interactions.

Biochemische Und Physiologische Effekte

DTU has been shown to exhibit various biochemical and physiological effects, including antioxidant, anticancer, and neuroprotective effects. In vitro studies have shown that DTU can scavenge free radicals and protect cells from oxidative stress. DTU has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In animal studies, DTU has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

DTU has several advantages for lab experiments, including its high stability, solubility, and reactivity towards various biomolecules. However, DTU also has some limitations, including its toxicity at high concentrations and the potential for non-specific interactions with biomolecules.

Zukünftige Richtungen

There are several future directions for DTU research, including the development of novel DTU-based materials with unique properties, the exploration of DTU as a potential therapeutic agent for various diseases, and the investigation of the mechanism of action of DTU in various applications. Additionally, the development of new synthesis methods for DTU could lead to improved yields and increased scalability.

Conclusion

In conclusion, 1,4-Dithiaspiro(4.6)undecane is a unique compound with exceptional physicochemical properties that has gained significant attention in the scientific community. DTU has been utilized in various fields, including bioinorganic chemistry, medicinal chemistry, and materials science. Its potential applications in various fields make DTU a promising compound for future research.

Synthesemethoden

DTU can be synthesized using various methods, including a one-pot reaction of 1,4-dithiane with sodium hydride and iodine, or a two-step reaction involving the oxidation of 1,4-dithiane followed by a nucleophilic substitution reaction. The yield of DTU can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Wissenschaftliche Forschungsanwendungen

DTU has been widely used in scientific research due to its unique properties, such as its ability to form stable complexes with metal ions, its redox-active nature, and its high affinity towards thiol-containing biomolecules. DTU has been utilized in various fields, including bioinorganic chemistry, medicinal chemistry, and materials science. In bioinorganic chemistry, DTU has been used as a ligand to stabilize metal ions in various complexes. In medicinal chemistry, DTU has been explored as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and diabetes. In materials science, DTU has been used to synthesize novel materials with unique optical and electronic properties.

Eigenschaften

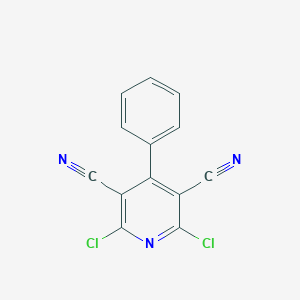

CAS-Nummer |

184-32-7 |

|---|---|

Produktname |

1,4-Dithiaspiro(4.6)undecane |

Molekularformel |

C9H16S2 |

Molekulargewicht |

188.4 g/mol |

IUPAC-Name |

1,4-dithiaspiro[4.6]undecane |

InChI |

InChI=1S/C9H16S2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2 |

InChI-Schlüssel |

CBZSMDMKLWKHTD-UHFFFAOYSA-N |

SMILES |

C1CCCC2(CC1)SCCS2 |

Kanonische SMILES |

C1CCCC2(CC1)SCCS2 |

Andere CAS-Nummern |

184-32-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenz[b,e]oxepin-6,11-dione](/img/structure/B86799.png)